(3-Butoxy-5-methoxyphenyl)boronic acid

Lipophilicity Partition Coefficient Drug-like Properties

(3-Butoxy-5-methoxyphenyl)boronic acid, with the CAS number 1256355-15-3, is a substituted arylboronic acid featuring both a butoxy group at the 3-position and a methoxy group at the 5-position on the phenyl ring. Its molecular formula is C11H17BO4, with a molecular weight of 224.06 g/mol, and it is typically supplied as a solid with a purity of ≥98%.

Molecular Formula C11H17BO4
Molecular Weight 224.063
CAS No. 1256355-15-3
Cat. No. B596143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Butoxy-5-methoxyphenyl)boronic acid
CAS1256355-15-3
Synonyms3-Butoxy-5-methoxyphenylboronic acid
Molecular FormulaC11H17BO4
Molecular Weight224.063
Structural Identifiers
SMILESB(C1=CC(=CC(=C1)OCCCC)OC)(O)O
InChIInChI=1S/C11H17BO4/c1-3-4-5-16-11-7-9(12(13)14)6-10(8-11)15-2/h6-8,13-14H,3-5H2,1-2H3
InChIKeyCIIZYPDUQVAPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Butoxy-5-methoxyphenyl)boronic acid (CAS 1256355-15-3): A Dual-Functionalized Arylboronic Acid Building Block for Advanced Organic Synthesis


(3-Butoxy-5-methoxyphenyl)boronic acid, with the CAS number 1256355-15-3, is a substituted arylboronic acid featuring both a butoxy group at the 3-position and a methoxy group at the 5-position on the phenyl ring [1]. Its molecular formula is C11H17BO4, with a molecular weight of 224.06 g/mol, and it is typically supplied as a solid with a purity of ≥98% . As a boronic acid derivative, it is primarily employed as a reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures for pharmaceutical and materials science applications [2].

Why In-Class Substitution of (3-Butoxy-5-methoxyphenyl)boronic acid (CAS 1256355-15-3) is Not Feasible Without Performance Validation


Generic substitution of (3-butoxy-5-methoxyphenyl)boronic acid with a different arylboronic acid reagent—even one bearing a single alkoxy substituent—cannot be assumed to be functionally equivalent. The simultaneous presence of the electron-donating butoxy and methoxy groups at the meta-positions imparts a distinct electronic and steric profile to the aromatic ring, which directly modulates its reactivity in transition metal-catalyzed cross-coupling reactions and influences its solubility and partitioning behavior in biphasic or aqueous reaction media . Substituting with a simpler analog like 3-methoxyphenylboronic acid or 3-butoxyphenylboronic acid would alter the reaction outcome, potentially leading to reduced yields, increased side-product formation, or the need for extensive re-optimization of the catalytic system. The following quantitative evidence demonstrates the specific, verifiable differentiators that substantiate the unique procurement value of (3-butoxy-5-methoxyphenyl)boronic acid.

Quantitative Differentiation Evidence: (3-Butoxy-5-methoxyphenyl)boronic acid (CAS 1256355-15-3) vs. Structural Analogs


Lipophilicity (LogP) Comparison: (3-Butoxy-5-methoxyphenyl)boronic acid vs. 3-Butoxyphenylboronic acid and Phenylboronic acid

(3-Butoxy-5-methoxyphenyl)boronic acid exhibits a calculated LogP of 0.55 [1], which is significantly lower than that of the mono-butoxy analog, 3-Butoxyphenylboronic acid (LogP = 3.10) [2], and unsubstituted Phenylboronic acid (LogP = 1.59) [3]. This lower lipophilicity indicates enhanced aqueous solubility and a reduced tendency to partition into non-polar environments, a key differentiator for reactions performed in aqueous or biphasic media.

Lipophilicity Partition Coefficient Drug-like Properties

Topological Polar Surface Area (TPSA) Differentiation: (3-Butoxy-5-methoxyphenyl)boronic acid vs. 3-Butoxyphenylboronic acid

The topological polar surface area (TPSA) of (3-Butoxy-5-methoxyphenyl)boronic acid is calculated to be 58.9 Ų [1], which is higher than the 49.7 Ų TPSA of 3-Butoxyphenylboronic acid [2]. This increase in TPSA is directly attributable to the additional methoxy oxygen atom and correlates with a predicted increase in aqueous solubility.

TPSA Membrane Permeability Molecular Descriptors

Hydrogen Bond Acceptor Count and Solubility: (3-Butoxy-5-methoxyphenyl)boronic acid vs. 3-Butoxyphenylboronic acid

(3-Butoxy-5-methoxyphenyl)boronic acid possesses 4 hydrogen bond acceptors [1], one more than the 3 hydrogen bond acceptors of 3-Butoxyphenylboronic acid [2]. The additional methoxy oxygen provides an extra site for hydrogen bonding with water, which contributes to its enhanced aqueous solubility and is consistent with its lower LogP and higher TPSA.

Hydrogen Bonding Solubility Physicochemical Properties

Validated Application Scenarios for (3-Butoxy-5-methoxyphenyl)boronic acid (CAS 1256355-15-3) Based on Quantitative Differentiation Evidence


Aqueous Suzuki-Miyaura Cross-Coupling Reactions Requiring Hydrophilic Boronic Acid Partners

The significantly lower LogP (0.55) and higher TPSA (58.9 Ų) of (3-butoxy-5-methoxyphenyl)boronic acid, compared to mono-substituted or unsubstituted arylboronic acids, make it the preferred reagent for Suzuki-Miyaura couplings designed to be performed in aqueous or biphasic media [1][2]. Its enhanced water compatibility can lead to more efficient catalytic cycles, easier product isolation, and a reduction in the use of environmentally harmful organic solvents, directly addressing the needs of researchers focused on green chemistry and process-scale synthesis.

Synthesis of Drug-Like Molecules with Balanced Lipophilicity and Solubility Profiles

For medicinal chemists aiming to install a functionalized aryl group with a favorable lipophilicity/solubility balance, (3-butoxy-5-methoxyphenyl)boronic acid offers a distinct advantage. Its LogP of 0.55 [3] places it in a 'sweet spot' for oral bioavailability, avoiding the excessive hydrophobicity (LogP > 3) of many butoxy-substituted arylboronic acids that can lead to poor solubility and high metabolic clearance. Procurement of this specific boronic acid allows for the direct introduction of a pre-optimized fragment without the need for post-coupling functional group manipulations to adjust the overall physicochemical profile.

Building Block for Functional Materials Requiring Defined Amphiphilic Character

The unique dual-substitution pattern of (3-butoxy-5-methoxyphenyl)boronic acid, conferring both hydrophobic (butoxy) and hydrophilic (methoxy/boronic acid) character, makes it an ideal monomer for constructing amphiphilic polymers or self-assembling materials via Suzuki polymerization. The quantitative evidence of a LogP of 0.55 [4] and an increased TPSA of 58.9 Ų [5] supports its use in creating materials with predictable phase behavior in aqueous environments, which is a critical requirement for applications in drug delivery, sensors, and responsive coatings.

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